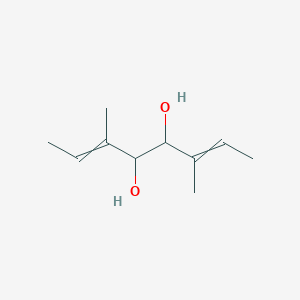
3,6-Dimethyl-2,6-octadiene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-2,6-octadiene-4,5-diol (DMOD) is a natural compound found in various plant species, including the bark of the African tree Pausinystalia yohimbe. DMOD has been the focus of scientific research due to its potential therapeutic properties, including its ability to act as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-2,6-octadiene-4,5-diol is not fully understood. However, research has suggested that 3,6-Dimethyl-2,6-octadiene-4,5-diol may act as an antioxidant by scavenging free radicals and reducing oxidative stress. 3,6-Dimethyl-2,6-octadiene-4,5-diol may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,6-Dimethyl-2,6-octadiene-4,5-diol has been shown to have several biochemical and physiological effects. Research has suggested that 3,6-Dimethyl-2,6-octadiene-4,5-diol may reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. 3,6-Dimethyl-2,6-octadiene-4,5-diol may also have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dimethyl-2,6-octadiene-4,5-diol has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plant sources, making it readily available for research. However, 3,6-Dimethyl-2,6-octadiene-4,5-diol also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,6-Dimethyl-2,6-octadiene-4,5-diol. One area of interest is the potential use of 3,6-Dimethyl-2,6-octadiene-4,5-diol in the treatment of cancer. Research has suggested that 3,6-Dimethyl-2,6-octadiene-4,5-diol may have anti-cancer properties, and further studies are needed to explore this potential therapeutic application. Additionally, research is needed to better understand the mechanism of action of 3,6-Dimethyl-2,6-octadiene-4,5-diol and how it may be used to treat various diseases. Overall, 3,6-Dimethyl-2,6-octadiene-4,5-diol has shown promising therapeutic potential, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
3,6-Dimethyl-2,6-octadiene-4,5-diol can be synthesized through various methods, including the use of chemical reagents such as sodium borohydride and boron trifluoride etherate. However, the most common method of synthesizing 3,6-Dimethyl-2,6-octadiene-4,5-diol is through the extraction of the compound from natural sources, such as Pausinystalia yohimbe.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-2,6-octadiene-4,5-diol has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that 3,6-Dimethyl-2,6-octadiene-4,5-diol has antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
10317-05-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3,6-dimethylocta-2,6-diene-4,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-7(3)9(11)10(12)8(4)6-2/h5-6,9-12H,1-4H3 |
Clave InChI |
HWHGYTZXQDWYMB-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(C(C(=CC)C)O)O |
SMILES canónico |
CC=C(C)C(C(C(=CC)C)O)O |
Sinónimos |
3,6-Dimethyl-2,6-octadiene-4,5-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



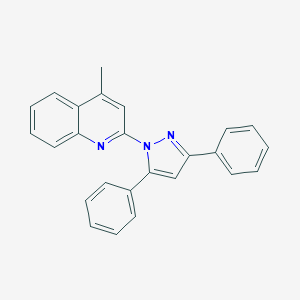
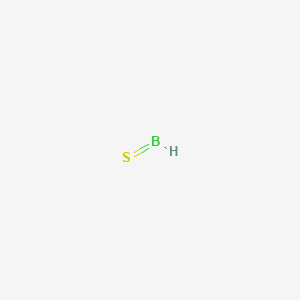
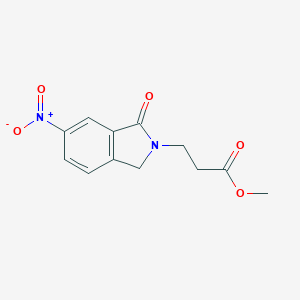
![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
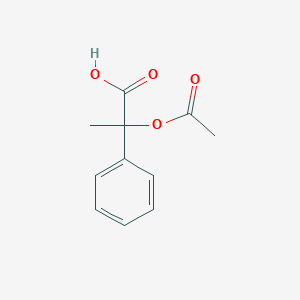
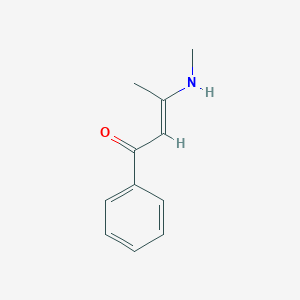
![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)
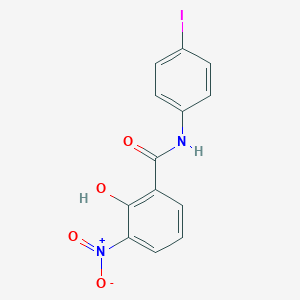
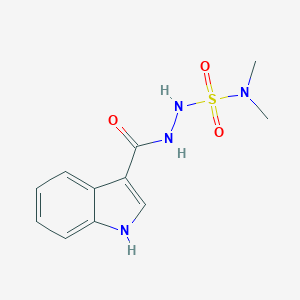
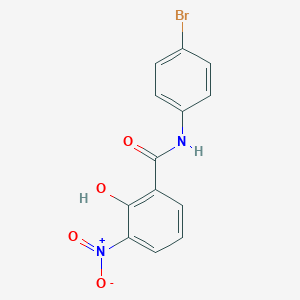
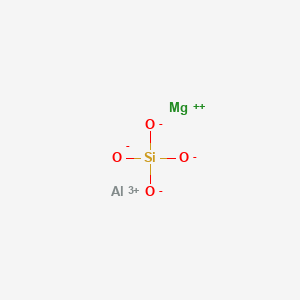
![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)